molecular formula C17H11Cl2NO2 B1420642 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-30-8

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420642
M. Wt: 332.2 g/mol
InChI Key: IGDQKZGYHRVTCG-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO2 and a molecular weight of 332.19 .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline core with a methoxyphenyl group at the 2-position and a carbonyl chloride group at the 4-position .

Scientific Research Applications

Structural and Chemical Properties

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride has been the subject of various studies examining its structural and chemical properties. For example, Loh et al. (2010) analyzed the structural aspects of a related compound, revealing specific dihedral angles formed by the quinoline ring system and methoxyphenyl ring with the propenone linkage (Loh et al., 2010). Additionally, Zeyada et al. (2016) investigated the structural and optical properties of thin films of similar quinoline derivatives, providing insights into their potential applications in material science (Zeyada et al., 2016).

Catalytic and Synthetic Applications

The compound has been studied for its potential in catalytic and synthetic applications. For instance, Laguna et al. (2014) explored the formation of gold(III) complexes from bidentate ligands derived from similar quinoline structures (Laguna et al., 2014). This indicates the compound's relevance in the field of catalysis and material synthesis.

properties

IUPAC Name

6-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-12-4-2-3-10(7-12)16-9-14(17(19)21)13-8-11(18)5-6-15(13)20-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDQKZGYHRVTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196132
Record name 6-Chloro-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160263-30-8
Record name 6-Chloro-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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